An adrenergic alpha-2 agonist used as a sedative, analgesic and centrally acting muscle relaxant in VETERINARY MEDICINE.
See also: Xylazine (has active moiety).
Xylazine hydrochloride
CAS No.: 23076-35-9
Cat. No.: VC0003980
Molecular Formula: C12H17ClN2S
Molecular Weight: 256.80 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 23076-35-9 | 
|---|---|
| Molecular Formula | C12H17ClN2S | 
| Molecular Weight | 256.80 g/mol | 
| IUPAC Name | N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride | 
| Standard InChI | InChI=1S/C12H16N2S.ClH/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12;/h3,5-6H,4,7-8H2,1-2H3,(H,13,14);1H | 
| Standard InChI Key | QYEFBJRXKKSABU-UHFFFAOYSA-N | 
| SMILES | CC1=C(C(=CC=C1)C)NC2=NCCCS2.Cl | 
| Canonical SMILES | CC1=C(C(=CC=C1)C)NC2=NCCCS2.Cl | 
Introduction
Chemical Profile and Structural Characteristics
Molecular Composition and Physicochemical Properties
Xylazine hydrochloride (C₁₂H₁₇ClN₂S) is a thiazine derivative with a molecular weight of 256.79 g/mol . The compound exists as a white crystalline powder with a melting point of 140°C and predicted boiling point of 334.2±52.0°C . Its solubility profile shows high miscibility in methanol (50 mg/ml) and dilute hydrochloric acid solutions, while being practically insoluble in water and alkaline media . The crystalline structure features a 2-(2,6-dimethylanilino)-5,6-dihydro-4H-1,3-thiazine backbone protonated at the thiazine nitrogen, with chloride as the counterion .
Table 1: Key Physicochemical Properties of Xylazine Hydrochloride
Structural Activity Relationships
The compound's pharmacological activity stems from its structural similarity to clonidine, featuring an aromatic dimethylphenyl group linked to a partially saturated thiazine ring . Molecular docking studies reveal that the protonated amine at physiological pH facilitates interaction with α2-adrenergic receptors through ionic bonding with aspartate residues in the receptor's transmembrane domain . The thiazine ring's conformational flexibility allows optimal positioning within the receptor binding pocket, while the 2,6-dimethyl substitution on the phenyl ring enhances lipophilicity and CNS penetration .
Pharmacological Mechanisms and Receptor Interactions
α2-Adrenergic Receptor Agonism
Xylazine hydrochloride demonstrates high affinity for α2-adrenergic receptors (Ki = 194 nM), with 30-fold selectivity over α1 receptors . Its mechanism involves presynaptic inhibition of norepinephrine release through Gi-protein coupled receptor activation, resulting in decreased sympathetic outflow . This action produces characteristic effects including:
- 
Sedation (mediated by locus coeruleus inhibition)
 - 
Analgesia (via spinal cord dorsal horn modulation)
 - 
Muscle relaxation (through supraspinal pathways)
 
Secondary Pharmacological Effects
Beyond primary receptor interactions, xylazine modulates several neurotransmitter systems:
- 
Dopaminergic Pathways: Reduces dopamine release in prefrontal cortex at doses >0.5 mg/kg
 - 
Serotonergic Systems: Increases 5-HT1A receptor sensitivity at analgesic doses
 - 
Insulin Secretion: Inhibits glucose-dependent insulin release through pancreatic α2-receptors
 
Table 2: Comparative Pharmacokinetic Parameters Across Species
| Species | t½α (min) | t½β (min) | Vd (L/kg) | Bioavailability (%) | 
|---|---|---|---|---|
| Horse | 5.9 | 50 | 2.1 | 40-48 | 
| Cattle | 1.2 | 35 | 1.8 | N/A | 
| Sheep | 2.4 | 22 | 1.5 | 17-73 | 
| Dog | 3.1 | 45 | 2.4 | 52-90 | 
Veterinary Clinical Applications
Species-Specific Dosing Protocols
The compound's interspecies variability necessitates careful dosing:
Adverse Effect Management
Common veterinary complications require specific interventions:
- 
Bradycardia: Atropine (0.02-0.04 mg/kg IV) reverses vagal stimulation
 - 
Hypotension: Intravenous crystalloids (10-20 ml/kg) counter vasodilation
 - 
Hyperglycemia: Insulin therapy (0.1 IU/kg) for persistent elevations >300 mg/dl
 
Human Toxicology and Illicit Use Patterns
Emerging Epidemiologic Trends
Analysis of 59 human cases reveals concerning patterns :
- 
Route Prevalence: Intravenous (68%), inhalation (19%), intramuscular (13%)
 - 
Co-ingestants: Fentanyl (72%), heroin (53%), benzodiazepines (41%)
 - 
Dose Range: 40-4300 mg (mean fatal dose 1200 mg vs. 525 mg non-fatal)
 
Table 3: Human Toxicity Parameters
| Parameter | Non-Fatal Range | Fatal Range | 
|---|---|---|
| Blood Concentration | 0.03-4.6 mg/L | Trace-16 mg/L | 
| Onset Time | 2-15 minutes | <10 minutes | 
| Survival Rate | 64.4% | 35.6% | 
Clinical Management Challenges
Human intoxication presents unique complexities:
- 
Naloxone Resistance: 87% of cases require adjunctive vasopressors despite opioid co-ingestion
 - 
Cutaneous Manifestations: 62% develop necrotic ulcers at injection sites within 72 hours
 - 
Withdrawal Syndrome: Protracted course (7-21 days) with mixed adrenergic/cholinergic features
 
Regulatory Landscape and Detection Methodologies
Analytical Detection Techniques
Advanced screening methods have emerged to address illicit use:
- 
LC-MS/MS: LOD 0.1 ng/ml in whole blood, linear range 0.5-100 ng/ml
 - 
GC-NPD: Retention time 8.2±0.3 minutes, 95% recovery from urine
 
Global Regulatory Responses
Recent policy initiatives aim to curb non-veterinary use:
- 
US FDA Alert: April 2023 warning about xylazine-adulterated opioids
 - 
EU Directive 2024/15: Track-and-trace requirements for veterinary distributors
 - 
WHO Pre-Review: Scheduled for 2025 Expert Committee on Drug Dependence
 
"The xylazine crisis represents a convergence of veterinary medicine and human substance use that challenges traditional paradigms of drug regulation and overdose management." - Systematic Review on Xylazine in the Opioid Epidemic
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume